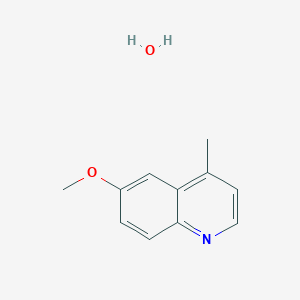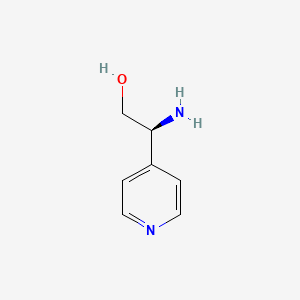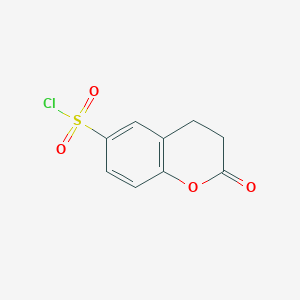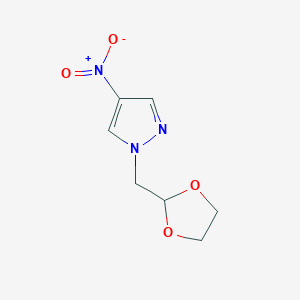
1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Chlorobenzyl)piperazine” is a chemical compound used in laboratory settings . It’s also known by its CAS number 23145-91-7 . “1-(3-Chlorophenyl)piperazine” is another related compound with the CAS number 6640-24-0 .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride” were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorobenzyl)piperazine” is available as a 2D Mol file . The molecular formula is C11H15ClN2 .Physical And Chemical Properties Analysis
“1-(3-Chlorobenzyl)piperazine” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a flash point of 137.5±23.7 °C .Applications De Recherche Scientifique
Environmental Remediation
Chlorobenzenes, including compounds structurally related to 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride, have been identified as persistent environmental contaminants. Research by Adrian et al. (2000) focuses on the microbial transformation of chlorobenzenes under anaerobic conditions, highlighting the potential for bioremediation strategies in tackling pollution caused by chlorinated compounds (Adrian, Szewzyk, Wecke, & Görisch, 2000).
Antioxidant Activity
The antioxidant properties of tetrahydroquinoxalines, closely related to this compound, have been evaluated, with findings suggesting significant potential. Nishiyama et al. (2003) discovered that certain tetrahydroquinoxalines exhibit higher antioxidant activity compared to conventional antioxidants, indicating their usefulness in polymer stabilization and potentially in pharmaceutical applications targeting oxidative stress (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
Asymmetric Synthesis
The synthesis of chiral tetrahydroquinoxalines is critical for pharmaceutical development due to their presence in various bioactive compounds. Tang et al. (2009) demonstrated a practical method for the asymmetric hydrogenation of quinoxalines, leading to enantioenriched tetrahydroquinoxalines. This method is pivotal for the synthesis of compounds with potential pharmaceutical applications, including vasopressin V2 receptor antagonists and cholesteryl ester transfer protein inhibitors (Tang, Xu, Fan, Wang, Fan, Zhou, Lam, & Chan, 2009).
Metal-Free Synthesis Approaches
Pan et al. (2018) developed a metal-free tandem cyclization/hydrosilylation method for constructing tetrahydroquinoxalines from readily available starting materials. This approach not only offers a step-economical route to 1,2,3,4-tetrahydroquinoxalines but also exhibits a high degree of functional group tolerance, making it an attractive method for synthesizing a wide range of substituted tetrahydroquinoxalines (Pan, Chen, Xu, Zhao, Han, Li, Xu, Fan, & Xiao, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
A structurally similar compound, 3-chlorobenzyl-linked 1,9-diazaspiro[55]undecane derivatives, has been reported to inhibit dengue virus type 2 (DENV2) by targeting NS5-methyltransferase .
Mode of Action
Benzene derivatives, which are structurally related, undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The inhibition of ns5-methyltransferase by a similar compound suggests that it may interfere with the replication of dengue virus .
Result of Action
The inhibition of ns5-methyltransferase by a similar compound suggests that it may prevent the replication of dengue virus .
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUVCWWYSCGMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718809 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939760-06-2 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)








![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)
![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)